molecular formula C15H21N3O4S B194192 Methylhydroxygliclazide CAS No. 87368-00-1

Methylhydroxygliclazide

Cat. No. B194192
CAS RN: 87368-00-1
M. Wt: 339.4 g/mol
InChI Key: IHCHVBQHVIUSTM-UHFFFAOYSA-N
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Description

Methylhydroxygliclazide is a metabolite of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . Gliclazide is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .


Synthesis Analysis

While specific synthesis methods for Methylhydroxygliclazide were not found, there are general methods for chemical synthesis analysis and pathway design . These methods involve computer-assisted synthetic analysis and design, machine-learning algorithms, and data-driven learning methods using deep neural networks .

Scientific Research Applications

Safety and Hazards

Gliclazide, the parent drug of Methylhydroxygliclazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . The European Commission provides guidelines for the safe management of hazardous medicinal products at work .

Future Directions

While specific future directions for Methylhydroxygliclazide were not found, there are general future directions in related fields. For example, in the field of chronic myeloid leukemia treatment, new treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . Another example is the development of peptide-drug conjugates for cancer treatment .

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHVBQHVIUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007515
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87368-00-1
Record name Hydroxygliclazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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